molecular formula C19H19N3O4S B2849768 3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097920-23-3

3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No. B2849768
CAS RN: 2097920-23-3
M. Wt: 385.44
InChI Key: XTKIMPJWAYRZQN-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound suggest that it may also possess antiviral capabilities, potentially offering a new avenue for the treatment of viral infections.

Anti-inflammatory and Analgesic Activities

Some indole derivatives have demonstrated anti-inflammatory and analgesic effects . These compounds can be compared with known drugs like indomethacin and celecoxib, indicating their potential use in managing pain and inflammation . The sulfonamide group in the compound could enhance these properties, making it a candidate for further pharmacological studies.

Antimycobacterial Activity

Indole derivatives have been synthesized and screened for their antimycobacterial activity . This suggests that the compound could be explored for its effectiveness against mycobacterial infections, such as tuberculosis . The unique structure of this compound might contribute to a novel mechanism of action against mycobacteria.

Anticancer Properties

Research has indicated that certain indole derivatives can induce cell apoptosis and arrest cells in the G2/M phase, which is crucial in cancer treatment . The compound’s ability to inhibit tubulin polymerization suggests its potential as an agent for the development of new anticancer drugs.

Aldosterone Synthase Inhibition

Indole derivatives have been studied for their role in aldosterone synthase inhibition . This is a promising mechanism for lowering arterial blood pressure . The compound’s structure could provide selectivity in inhibiting CYP11B2 over CYP11B1, which is beneficial for avoiding side effects related to cortisol secretion.

Neuropharmacological Applications

Given the importance of indole structures in neuromodulators and psychedelic derivatives, there is potential for neuropharmacological applications. The compound could be involved in the regulation and modulation of processes within the central nervous system, including sleep, cognition, memory, and behavior .

properties

IUPAC Name

3-methyl-N-[2-(1-methylindol-5-yl)ethyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-21-10-8-14-11-13(3-5-16(14)21)7-9-20-27(24,25)15-4-6-18-17(12-15)22(2)19(23)26-18/h3-6,8,10-12,20H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKIMPJWAYRZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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